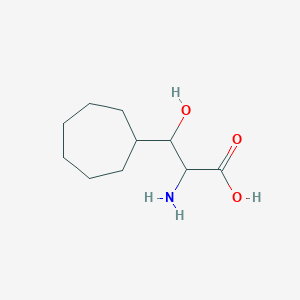
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cycloheptyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid typically involves multiple steps, starting with the cycloheptyl group as the core structure. One common synthetic route includes the following steps:
Cycloheptanone Formation: Cycloheptanone is synthesized through the cyclization of heptane-1,7-dione.
Hydroxylation: The cycloheptanone undergoes hydroxylation to introduce the hydroxyl group, forming cycloheptanol.
Amination: The cycloheptanol is then subjected to amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The hydroxyl group can be reduced to form a hydroxylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and esters.
科学的研究の応用
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's biological activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is unique due to its specific structural features. Similar compounds include:
2-Amino-3-hydroxypropanoic acid: Lacks the cycloheptyl group.
3-Cycloheptylpropanoic acid: Lacks the amino and hydroxyl groups.
2-Amino-3-cycloheptylpropanoic acid: Lacks the hydroxyl group.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
2-amino-3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-8(10(13)14)9(12)7-5-3-1-2-4-6-7/h7-9,12H,1-6,11H2,(H,13,14) |
InChIキー |
BTDHIXMSQZXAKJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


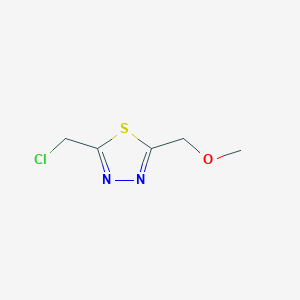
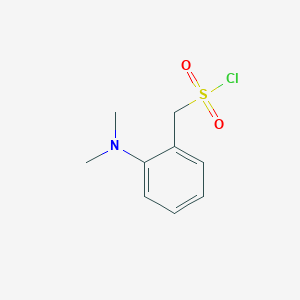
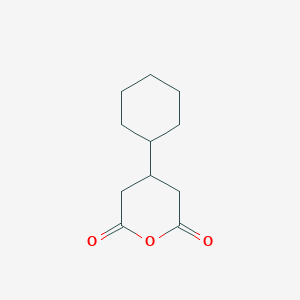

![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
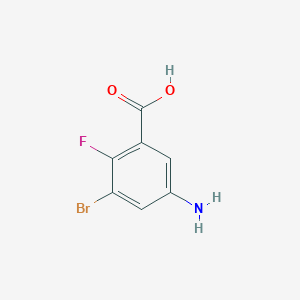
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

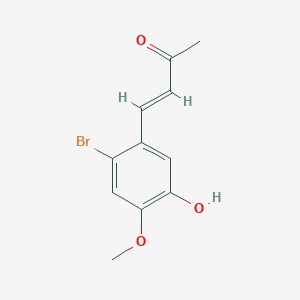
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)


